molecular formula C17H15BrN2 B14397040 Quinazoline, 2-(1-bromo-1-methylethyl)-4-phenyl- CAS No. 88629-09-8

Quinazoline, 2-(1-bromo-1-methylethyl)-4-phenyl-

Cat. No.: B14397040
CAS No.: 88629-09-8
M. Wt: 327.2 g/mol
InChI Key: XOZBUQDLQRRUQE-UHFFFAOYSA-N
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Description

Quinazoline, 2-(1-bromo-1-methylethyl)-4-phenyl- is an organic compound with the molecular formula C16H13BrN2. This compound is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of a bromine atom and a phenyl group in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinazoline, 2-(1-bromo-1-methylethyl)-4-phenyl- typically involves the bromination of a suitable precursor. One common method is the photochemical benzylic bromination using a bromine generator in continuous flow mode. This method employs a NaBrO3/HBr bromine generator and 405 nm LEDs to achieve high efficiency and mass utilization . The reaction conditions are optimized to ensure complete conversion in short residence times.

Industrial Production Methods

Industrial production of this compound can be scaled up using the same photochemical bromination process. The continuous flow mode allows for uniform irradiation and efficient mass transfer, making it suitable for large-scale applications. The use of N-bromosuccinimide (NBS) as a bromine source is also common due to its safe and convenient handling .

Chemical Reactions Analysis

Types of Reactions

Quinazoline, 2-(1-bromo-1-methylethyl)-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products

The major products formed from these reactions include substituted quinazolines, alkenes, and various oxidized or reduced derivatives.

Scientific Research Applications

Quinazoline, 2-(1-bromo-1-methylethyl)-4-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Quinazoline, 2-(1-bromo-1-methylethyl)-4-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and phenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved include nucleophilic substitution and elimination reactions, which modify the compound’s structure and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinazoline, 2-(1-bromo-1-methylethyl)-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the phenyl group in the quinazoline framework makes it a versatile intermediate in various synthetic and research applications.

Properties

CAS No.

88629-09-8

Molecular Formula

C17H15BrN2

Molecular Weight

327.2 g/mol

IUPAC Name

2-(2-bromopropan-2-yl)-4-phenylquinazoline

InChI

InChI=1S/C17H15BrN2/c1-17(2,18)16-19-14-11-7-6-10-13(14)15(20-16)12-8-4-3-5-9-12/h3-11H,1-2H3

InChI Key

XOZBUQDLQRRUQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC2=CC=CC=C2C(=N1)C3=CC=CC=C3)Br

Origin of Product

United States

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